

# Fmoc-L-Dab(Me,Ns)-OH: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Fmoc-L-Dab(Me,Ns)-OH

Cat. No.: B8092989

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For researchers, scientists, and professionals in drug development, **Fmoc-L-Dab(Me,Ns)-OH** is a specialized amino acid derivative crucial for the synthesis of complex peptides. This guide provides a comprehensive overview of its supplier information, pricing, and technical applications in solid-phase peptide synthesis (SPPS).

## Supplier and Pricing Information

**Fmoc-L-Dab(Me,Ns)-OH**, a key reagent in peptide chemistry, is available from a limited number of specialized suppliers. The primary identified supplier is Iris Biotech GmbH. The pricing for this compound can vary based on quantity.

Supplier	Product Code	CAS Number	Molecular Formula	Molecular Weight	Pricing (EUR)
Iris Biotech GmbH	FAA4540	2389078-09-3	C <sub>26</sub> H <sub>25</sub> N <sub>3</sub> O <sub>8</sub> S	539.56 g/mol	€280.00 (1 g)
					€1,100.00 (5 g)

Note: Prices are subject to change and may not include taxes or shipping costs. It is recommended to contact the supplier for the most current pricing and availability.

## Core Applications in Peptide Synthesis

**Fmoc-L-Dab(Me,Ns)-OH** is an N-alpha-Fmoc-protected, N-gamma-methylated, and N-gamma-nosyl-protected L-2,4-diaminobutyric acid derivative. This unique combination of protecting groups makes it a valuable building block in solid-phase peptide synthesis (SPPS) for introducing N-methylated amino acid residues into a peptide sequence. N-methylation is a critical modification in peptide drug design as it can enhance metabolic stability, improve cell permeability, and modulate biological activity.

The Fmoc (9-fluorenylmethyloxycarbonyl) group on the alpha-amine allows for standard SPPS protocols using piperidine for deprotection. The nosyl (Ns, 2-nitrobenzenesulfonyl) group protecting the gamma-amine is stable to the basic conditions used for Fmoc removal, providing orthogonal protection. This allows for selective deprotection of the nosyl group at a later stage to enable further modifications at the gamma-amine position.

## Experimental Protocols

While specific experimental protocols for peptides containing **Fmoc-L-Dab(Me,Ns)-OH** are not readily available in public literature, a general protocol for its incorporation into a peptide chain via Fmoc-based SPPS can be outlined. The following is a representative methodology.

### General Protocol for Coupling Fmoc-L-Dab(Me,Ns)-OH in Fmoc-SPPS

This protocol assumes a standard solid-phase peptide synthesis setup with a resin-bound peptide chain ready for the coupling of the next amino acid.

#### 1. Resin Swelling:

- The peptide-resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes.

#### 2. Fmoc Deprotection:

- The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two steps: a brief initial treatment (1-2 minutes) followed by a longer treatment (15-20 minutes).

- The resin is then thoroughly washed with DMF to remove the deprotection reagent and the cleaved Fmoc adduct.

### 3. Coupling of **Fmoc-L-Dab(Me,Ns)-OH**:

- A solution of **Fmoc-L-Dab(Me,Ns)-OH** (typically 3-5 equivalents relative to the resin substitution) and a coupling reagent is prepared in DMF. Common coupling reagents for sterically hindered N-methylated amino acids include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
- An organic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (typically 6-10 equivalents), is added to the activation mixture.
- The activated amino acid solution is added to the deprotected peptide-resin, and the mixture is agitated for 1-4 hours to ensure complete coupling. The progress of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test (which will be negative for the secondary amine after coupling).

### 4. Washing:

- After the coupling reaction, the resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.

### 5. Repetition of the Cycle:

- The Fmoc deprotection and coupling steps are repeated for the subsequent amino acids in the desired peptide sequence.

## Protocol for Nosyl Group Deprotection

The nosyl group is a robust protecting group that can be selectively removed under mild conditions using a thiol in the presence of a base.

### 1. Resin Preparation:

- The peptide-resin containing the Ns-protected Dab residue is washed with DMF.

## 2. Deprotection Cocktail Preparation:

- A deprotection cocktail is prepared consisting of a thiol, such as 2-mercaptoethanol or thiophenol (typically 10-20 equivalents), and a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate (typically 5-10 equivalents), in DMF.

## 3. Deprotection Reaction:

- The deprotection cocktail is added to the peptide-resin, and the mixture is agitated for 1-2 hours at room temperature. The progress of the reaction can be monitored by HPLC analysis of a small cleaved sample.

## 4. Washing:

- The resin is thoroughly washed with DMF, DCM, and methanol to remove the deprotection reagents and byproducts. The newly liberated gamma-amine is now available for further chemical modification.

# Visualizing the Workflow and Chemical Logic

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Fmoc-SPPS Workflow for incorporating **Fmoc-L-Dab(Me,Ns)-OH**.

Chemical logic for the deprotection of the nosyl group.

Logical relationship of **Fmoc-L-Dab(Me,Ns)-OH** in peptide synthesis.

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